- Preparation of 2,4-disubstituted amino pyrimidinyl derivatives for use as anticancer agents, World Intellectual Property Organization, , ,

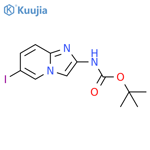

Cas no 947248-49-9 (6-iodoimidazo[1,2-a]pyridin-2-amine)

![6-iodoimidazo[1,2-a]pyridin-2-amine structure](https://de.kuujia.com/scimg/cas/947248-49-9x500.png)

947248-49-9 structure

Produktname:6-iodoimidazo[1,2-a]pyridin-2-amine

6-iodoimidazo[1,2-a]pyridin-2-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine

- 6-iodoimidazo[1,2-a]pyridin-2-amine

- 6-Iodoimidazo[1,2-a]pyridin-2-amine (ACI)

- WLZ3086

- SB10098

- 2-Amino-6-iodoimidazo[1,2-a]pyridine

- AS-42364

- MFCD14706543

- A857289

- 947248-49-9

- AKOS037629528

- 6-iodoimidazo[1,2-a]pyridine-2-amine

- SCHEMBL3138257

- 2-AMino-6-iodo-iMidazo[1,2-a]pyridine

- CTFSFUSMLGMIPV-UHFFFAOYSA-N

- SY036443

- CS-0050184

-

- MDL: MFCD14706543

- Inchi: 1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2

- InChI-Schlüssel: CTFSFUSMLGMIPV-UHFFFAOYSA-N

- Lächelt: IC1C=CC2=NC(=CN2C=1)N

Berechnete Eigenschaften

- Genaue Masse: 258.96064g/mol

- Monoisotopenmasse: 258.96064g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 0

- Komplexität: 153

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.1

- Topologische Polaroberfläche: 43.3Ų

6-iodoimidazo[1,2-a]pyridin-2-amine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00327-25G |

6-iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 97% | 25g |

¥ 21,502.00 | 2023-04-12 | |

| abcr | AB513709-1 g |

6-Iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 1g |

€727.20 | 2023-04-18 | ||

| eNovation Chemicals LLC | D494169-1G |

6-iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 97% HPLC | 1g |

$430 | 2024-05-23 | |

| abcr | AB513709-1g |

6-Iodoimidazo[1,2-a]pyridin-2-amine; . |

947248-49-9 | 1g |

€662.00 | 2024-08-02 | ||

| eNovation Chemicals LLC | D494169-25G |

6-iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 97% HPLC | 25g |

$4045 | 2024-05-23 | |

| TRC | I737883-10mg |

6-Iodoimidazo[1,2-A]pyridin-2-amine |

947248-49-9 | 10mg |

$ 70.00 | 2022-06-04 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00327-5G |

6-iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 97% | 5g |

¥ 6,910.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D914049-1g |

2-Amino-6-iodoimidazo[1,2-a]pyridine |

947248-49-9 | 95% | 1g |

$1650 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120824-1g |

6-Iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 97% | 1g |

¥5402.00 | 2024-04-24 | |

| 1PlusChem | 1P00690F-250mg |

6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 95% | 250mg |

$172.00 | 2025-02-21 |

6-iodoimidazo[1,2-a]pyridin-2-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 18 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; rt; 12 h, reflux

Referenz

- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide ; 16 h, rt

Referenz

- Fragment based discovery of a novel and selective PI3 kinase inhibitor, Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6586-6590

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; rt; 12 h, reflux

Referenz

- Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(23), 5221-5224

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 18 h, 70 °C

Referenz

- Preparation of imidazopyridinyl compounds for treatment of proliferative disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 18 h, 70 °C

Referenz

- Preparation of imidazopyridinyl compounds for treatment of neurodegenerative disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; 12 h, reflux

Referenz

- Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Butylamine Solvents: Ethanol ; 3 h, 100 °C; 100 °C → rt

1.2 Reagents: Butylamine Solvents: Ethanol ; 3 h, 100 °C; 100 °C → rt

Referenz

- Preparation of fused heterocyclic compounds as apoptosis signal regulating kinase 1 (ASK1) inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Ammonia Solvents: Ethanol ; overnight, 50 °C

1.2 Reagents: Ammonia Solvents: Ethanol ; overnight, 50 °C

Referenz

- Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7326-7329

6-iodoimidazo[1,2-a]pyridin-2-amine Raw materials

- 1,1-Dimethylethyl N-(6-iodoimidazo[1,2-a]pyridin-2-yl)carbamate

- 1(2H)-Pyridineacetamide, 5-iodo-2-[[(4-methylphenyl)sulfonyl]imino]-

- 2,2,2-trifluoro-N-{6-iodoimidazo[1,2-a]pyridin-2-yl}acetamide

- 2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-3-yl)acetamide

6-iodoimidazo[1,2-a]pyridin-2-amine Preparation Products

6-iodoimidazo[1,2-a]pyridin-2-amine Verwandte Literatur

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

947248-49-9 (6-iodoimidazo[1,2-a]pyridin-2-amine) Verwandte Produkte

- 338394-19-7(5-(2-Anilinovinyl)-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile)

- 133005-88-6(cis-Stilbene-4,4'-dicarboxylic acid)

- 838584-50-2(5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid)

- 503864-33-3(<br>4-Cyano-3-methyl-5-(2-phenoxy-acetylamino)-thiophene-2-carboxylic acid (2-m ethoxy-phenyl)-amide)

- 2649057-95-2(1,2,4,5-Tetrafluoro-3-(2-isocyanatoethyl)benzene)

- 1049158-14-6(3-(2,4-difluorophenyl)but-2-enoic acid)

- 1865123-30-3(3-Piperidinecarbonitrile, 3-(2-methoxyethyl)-)

- 2227677-31-6((1R)-2-amino-1-(2-methoxypyridin-4-yl)ethan-1-ol)

- 1157501-60-4(2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carbonitrile)

- 1247673-52-4(2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:947248-49-9)6-iodoimidazo[1,2-a]pyridin-2-amine

Reinheit:99%

Menge:10g

Preis ($):2243.0